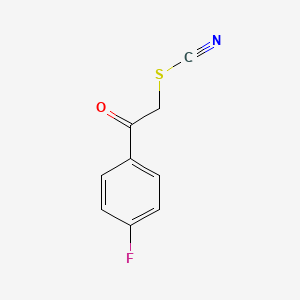

4-Fluorophenacyl thiocyanate

Overview

Description

4-Fluorophenacyl thiocyanate is a chemical compound with the molecular formula C9H6FNOS . It is commonly used as a starting compound for the synthesis of photoactivatable molecules.

Synthesis Analysis

The synthesis of this compound involves the reaction of Potassium thiocyanate and 2-Bromo-4’-fluoroacetophenone . Thiocyanate synthesis can also be achieved by C-S coupling or substitution .Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 6 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom .Chemical Reactions Analysis

Thiocyanates are common in natural products, synthetic drugs, and bioactive molecules. Many thiocyanate derivatives show excellent antibacterial, antiparasitic, and anticancer activities . Thiocyanation can introduce SCN groups into parent molecules for constructing SCN-containing small organic molecules .Physical and Chemical Properties Analysis

This compound is a white crystalline powder. It has a molecular weight of 195.2100 g/mol .Scientific Research Applications

Synthesis and Structural Analysis

4-Fluorophenacyl thiocyanate is involved in the synthesis of complex heterocyclic compounds due to its reactivity and ability to form stable structures. For example, it has been used in the synthesis of thiophene derivatives, which have shown a wide spectrum of biological activities and applications in material science (Nagaraju et al., 2018). Furthermore, the compound has contributed to the development of new molecules with potential as antimicrobial agents, as seen in the synthesis of N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, demonstrating in vitro antibacterial activity (Uwabagira et al., 2018).

Antimicrobial and Antifungal Activities

Research has shown that derivatives synthesized from this compound exhibit significant antimicrobial and antifungal activities. Studies highlight the antimicrobial potential of these derivatives against a range of bacterial and fungal strains, suggesting their usefulness in developing new antimicrobial agents (Saeed et al., 2009; Bielenica et al., 2016). These studies are crucial in the search for new treatments for infectious diseases, where resistance to existing antibiotics is a growing concern.

Antitumor and Anticancer Properties

Research on this compound derivatives has also uncovered promising antitumor and anticancer properties. For instance, certain fused 1,2,4-triazole derivatives carrying the 4-fluorophenyl moiety have exhibited moderate to excellent growth inhibition against a variety of cancer cell lines, indicating their potential in cancer therapy (Bhat et al., 2009).

Enzyme Inhibition

Compounds synthesized from this compound have been explored for their enzyme inhibitory activities, which is significant for the development of therapeutic agents against diseases like Alzheimer's and diabetes. Studies have demonstrated moderate inhibition of enzymes such as acetylcholinesterase and α-glucosidase, showcasing the compound's potential in the treatment of neurodegenerative and metabolic diseases (Saleem et al., 2018).

Mechanism of Action

Safety and Hazards

Future Directions

Thiocyanate is a common pollutant in various industries, and its treatment in industrial wastewater is an urgent problem to be solved . Future research should aim to improve the biochemical understanding of thiocyanate metabolism and scale up thiocyanate degradation technologies from the laboratory to a full-scale .

Properties

IUPAC Name |

[2-(4-fluorophenyl)-2-oxoethyl] thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNOS/c10-8-3-1-7(2-4-8)9(12)5-13-6-11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPMSZJFCYAQUDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CSC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30400756 | |

| Record name | 2-(4-Fluorophenyl)-2-oxoethyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43045-16-5 | |

| Record name | 2-(4-Fluorophenyl)-2-oxoethyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,6-Dichlorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1307536.png)

![(E)-3-(4-chloroanilino)-1-[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]-2-propen-1-one](/img/structure/B1307554.png)

![2-oxo-2-{2-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazino}acetamide](/img/structure/B1307569.png)